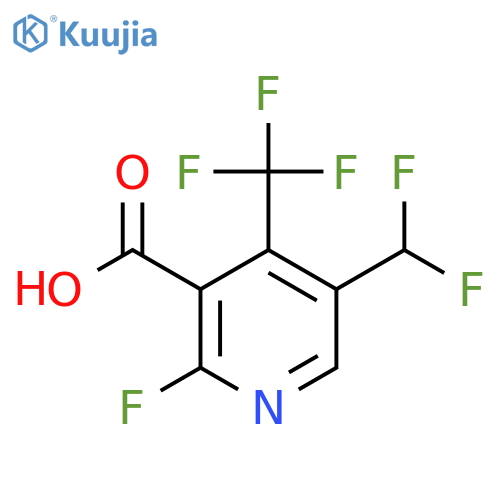Cas no 1806934-07-5 (5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid)

1806934-07-5 structure
商品名:5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
CAS番号:1806934-07-5
MF:C8H3F6NO2
メガワット:259.105343103409
CID:4886313
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
-
- インチ: 1S/C8H3F6NO2/c9-5(10)2-1-15-6(11)3(7(16)17)4(2)8(12,13)14/h1,5H,(H,16,17)
- InChIKey: HCUMCIRUHLEUSI-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)O)=C(N=CC=1C(F)F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 294
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 50.2
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029031044-1g |
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
1806934-07-5 | 95% | 1g |
$2,895.00 | 2022-03-31 | |
| Alichem | A029031044-500mg |
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
1806934-07-5 | 95% | 500mg |
$1,617.60 | 2022-03-31 | |
| Alichem | A029031044-250mg |
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
1806934-07-5 | 95% | 250mg |
$1,038.80 | 2022-03-31 |
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid 関連文献
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
1806934-07-5 (5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid) 関連製品
- 2279938-29-1(Alkyne-SS-COOH)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
